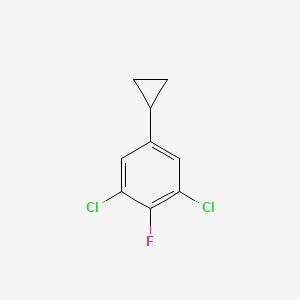
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene is an organic compound with the molecular formula C9H7Cl2F and a molecular weight of 205.05 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a cyclopropyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-cyclopropyl-2-fluorobenzene can be achieved through several methods. One common approach involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the cyclopropyl group. The reaction conditions typically involve the use of sulfuric acid, sodium nitrite, and cuprous bromide in hydrobromic acid .
Industrial Production Methods
For industrial production, the tubular diazotization reaction technology is often employed. This method involves the continuous feeding of ammonium salt and sodium nitrite aqueous solution into a tubular reactor to obtain a diazonium salt intermediate. This intermediate is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted fluorobenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5-cyclopropyl-2-fluorobenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar in structure but lacks the cyclopropyl group.
1,3-Difluorobenzene: Contains two fluorine atoms instead of chlorine and cyclopropyl groups.
Uniqueness
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Eigenschaften
Molekularformel |
C9H7Cl2F |
|---|---|
Molekulargewicht |
205.05 g/mol |
IUPAC-Name |
1,3-dichloro-5-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H7Cl2F/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2 |
InChI-Schlüssel |
SRLPBUSRPIUXKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C(=C2)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)

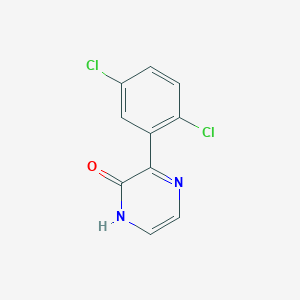

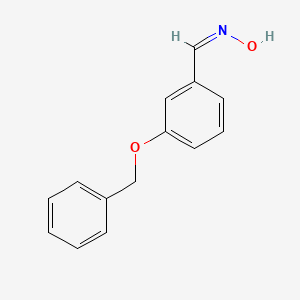
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
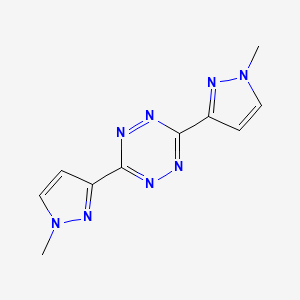
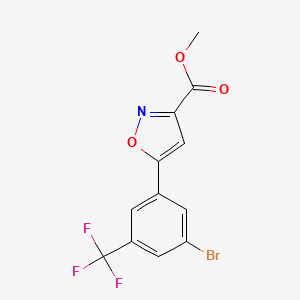
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
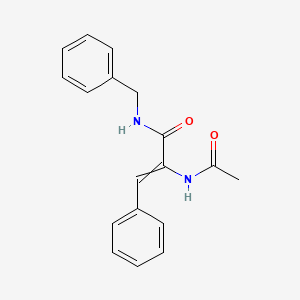
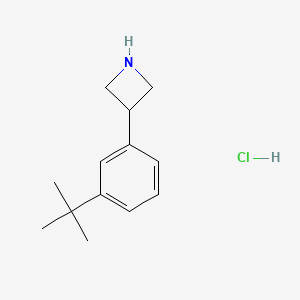
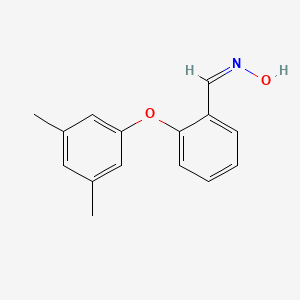
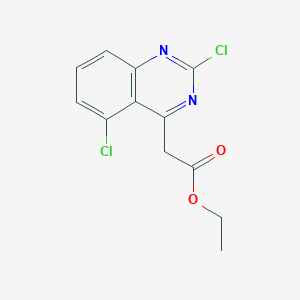
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
